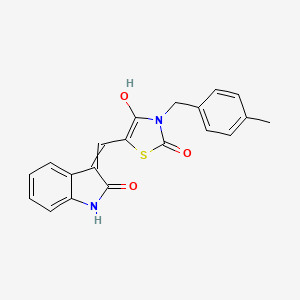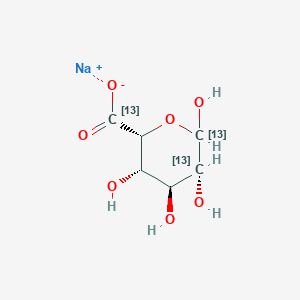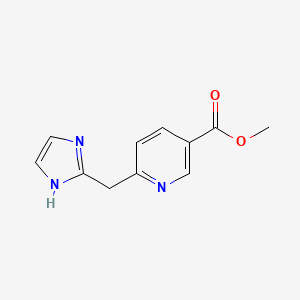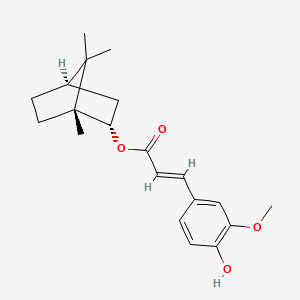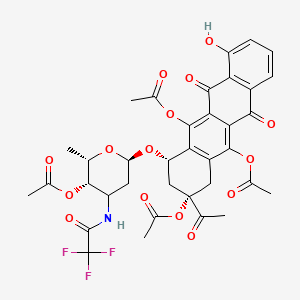
1-Desmethyl 4'-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate is an intermediate compound of Daunorubicin, an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia. This compound is known for its complex structure and significant role in the synthesis of Daunorubicin, which has notable adverse reactions such as cardiotoxicity and bone marrow suppression.
Métodos De Preparación
The synthesis of 1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate involves multiple steps, including acetylation and trifluoroacetylation reactions. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Daunorubicin and other anthracycline antibiotics.
Biology: Studied for its role in cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating leukemia.
Industry: Utilized in the production of high-purity Daunorubicin for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate involves its conversion to Daunorubicin, which intercalates into DNA and inhibits the enzyme topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved include DNA, topoisomerase II, and various cellular signaling pathways.
Comparación Con Compuestos Similares
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate is unique due to its specific structure and role as an intermediate in the synthesis of Daunorubicin. Similar compounds include:
Daunorubicin: The parent compound used in leukemia treatment.
Doxorubicin: Another anthracycline antibiotic with similar therapeutic applications.
Epirubicin: A derivative of Daunorubicin with reduced cardiotoxicity.
These compounds share structural similarities but differ in their specific functional groups and therapeutic profiles.
Propiedades
Fórmula molecular |
C36H34F3NO15 |
|---|---|
Peso molecular |
777.6 g/mol |
Nombre IUPAC |
[(2S,3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-triacetyloxy-10-hydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C36H34F3NO15/c1-13-31(51-15(3)42)21(40-34(49)36(37,38)39)10-24(50-13)54-23-12-35(14(2)41,55-18(6)45)11-20-26(23)33(53-17(5)44)28-27(32(20)52-16(4)43)29(47)19-8-7-9-22(46)25(19)30(28)48/h7-9,13,21,23-24,31,46H,10-12H2,1-6H3,(H,40,49)/t13-,21?,23-,24-,31+,35-/m0/s1 |
Clave InChI |
RHZXETVSJZZMBE-MZAOXDEQSA-N |
SMILES isomérico |
C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3OC(=O)C)C(=O)C5=C(C4=O)C(=CC=C5)O)OC(=O)C)(C(=O)C)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3OC(=O)C)C(=O)C5=C(C4=O)C(=CC=C5)O)OC(=O)C)(C(=O)C)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
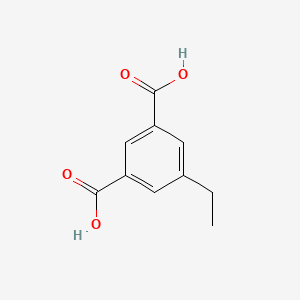
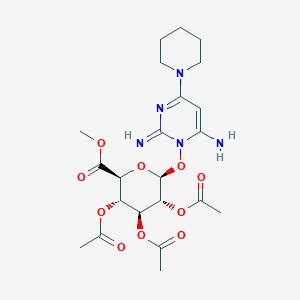
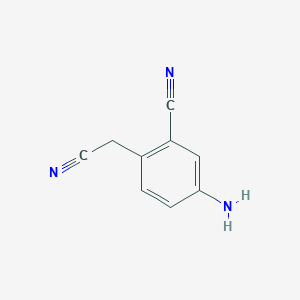
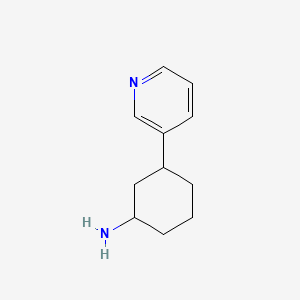
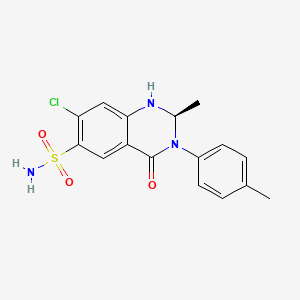
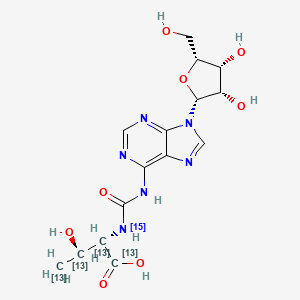
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
